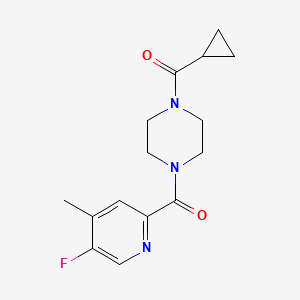
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C15H18FN3O2 and its molecular weight is 291.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory activity against various enzymes. Notably, it has been evaluated for its potential as a monoamine oxidase (MAO) inhibitor. MAOs are critical in the metabolism of neurotransmitters; thus, their inhibition can have implications in treating neurodegenerative diseases.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-Cyclopropanecarbonyl... | 4.19 | 0.039 | 107.4 |
The selectivity index indicates a strong preference for MAO-B over MAO-A, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
2. Cytotoxicity Studies
Cytotoxicity assessments using normal fibroblast cell lines have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, the compound maintains lower toxicity levels.
| Compound | IC50 (µM) | Cytotoxicity Level |
|---|---|---|
| 1-Cyclopropanecarbonyl... | 120.6 | Non-cytotoxic at low doses |
This low cytotoxicity profile is promising for further development as a therapeutic agent .
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition, particularly targeting monoamine oxidases. Molecular docking studies suggest that the compound fits well into the active sites of these enzymes, leading to competitive inhibition.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of piperazine derivatives identified this compound as having significant potential in protecting neuronal cells from oxidative stress-induced damage. The results indicated a reduction in reactive oxygen species (ROS) production and improved cell viability under stress conditions .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of similar piperazine derivatives found that certain modifications led to enhanced activity against various cancer cell lines. While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential for further exploration in this area .
特性
IUPAC Name |
cyclopropyl-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-13(17-9-12(10)16)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNSGAYWQSICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














